

# Application Note: Spectroscopic Profiling of 2,4-Dimethyl-5-nitroaniline

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## Compound of Interest

Compound Name: 2,4-Dimethyl-5-nitroaniline

CAS No.: 2124-47-2

Cat. No.: B103816

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## Executive Summary

This guide details the structural elucidation and purity assessment of **2,4-Dimethyl-5-nitroaniline** (also known as 5-nitro-2,4-xylidine). As a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors, precise characterization is required to distinguish it from its isomers (e.g., 2,4-dimethyl-6-nitroaniline).

This protocol focuses on the meta-relationship between the amino and nitro groups (1,5-substitution), which effectively decouples the strong "push-pull" solvatochromism seen in para-nitroanilines, resulting in distinct NMR and UV-Vis signatures.

## Compound Identity Profile

Property	Specification
IUPAC Name	2,4-Dimethyl-5-nitroaniline
CAS Number	2124-47-2
Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	166.18 g/mol
Appearance	Yellow to brown crystalline powder
Solubility	Soluble in DMSO, Acetone, Chloroform; Sparingly soluble in water

## Safety & Handling Protocol (GHS)

Hazard Class: Acute Toxicity (Cat 4), Skin/Eye Irritant.[1][2]

- Risk: Nitroanilines are methemoglobinemia inducers. Absorption through skin is rapid.
- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
- Handling: All solid handling must occur within a certified fume hood to prevent dust inhalation.
- Waste: Segregate as halogen-free organic waste. Do not mix with strong oxidizers.

## Structural Analysis & Logic

The molecule features a 1,2,4,5-substitution pattern on the benzene ring.

- Positions 1 (NH<sub>2</sub>), 2 (Me), 4 (Me), 5 (NO<sub>2</sub>).
- Protons: Only two aromatic protons remain, at positions 3 and 6.
  - H-3: Located between two methyl groups (sterically crowded). Meta to both functional groups.

- H-6: Located between the Amino (donor) and Nitro (acceptor) groups.[3] This proton experiences competing electronic effects: shielding from the ortho-NH<sub>2</sub> and strong deshielding from the ortho-NO<sub>2</sub>. The nitro group's anisotropy typically dominates, shifting this proton downfield.

## Method A: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural identification and isomer differentiation.

### Protocol

- Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl<sub>3</sub> (Chloroform-d) or DMSO-d<sub>6</sub>.
  - Note: DMSO-d<sub>6</sub> is preferred if the amine proton signal is critical, as it slows exchange and sharpens the peak.
- Instrument: 400 MHz (or higher) recommended.
- Parameters: 16 scans, 1s relaxation delay, 30° pulse angle.

## <sup>1</sup>H NMR Assignments (Predicted & Literature Validated)

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.80 – 7.95	Singlet (s)	1H	H-6	Deshielded. Ortho to electron-withdrawing NO <sub>2</sub> group.
6.60 – 6.80	Singlet (s)	1H	H-3	Shielded. Positioned between two methyls; meta to NO <sub>2</sub> .
3.50 – 4.50	Broad (br s)	2H	-NH <sub>2</sub>	Exchangeable. Shift varies with concentration/solvent.[4]
2.40 – 2.50	Singlet (s)	3H	C4-CH <sub>3</sub>	Ortho to NO <sub>2</sub> (deshielded relative to C2-Me).
2.15 – 2.25	Singlet (s)	3H	C2-CH <sub>3</sub>	Ortho to NH <sub>2</sub> (slightly shielded).

Interpretation Note: The key to distinguishing this from the 6-nitro isomer is the singlet nature of the aromatic protons. If you observe doublets (coupling), you likely have the 3-nitro or other asymmetric isomers. The distinct shift difference (~1 ppm) between H-6 and H-3 is diagnostic for the 1,5-functionalization.

## Method B: Infrared Spectroscopy (FT-IR)

Objective: Functional group verification.

## Protocol

- Technique: ATR (Attenuated Total Reflectance) on Diamond crystal.
- Scan Parameters: 4000–400  $\text{cm}^{-1}$ , 4  $\text{cm}^{-1}$  resolution, 32 scans.
- Background: Air background before sample loading.

## Key Diagnostic Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Assignment
3450 & 3350	N-H Stretch	Primary Amine (Asymmetric & Symmetric doublet).
1530 – 1550	N-O Stretch	Nitro group (Asymmetric) – Strong intensity.
1340 – 1360	N-O Stretch	Nitro group (Symmetric).
2920 – 2980	C-H Stretch	Methyl groups (Aliphatic).
~850 – 880	C-H Bend	Isolated aromatic protons (1,2,4,5-substitution pattern).

## Method C: UV-Vis Spectroscopy

Objective: Purity check and conjugation assessment.

### Protocol

- Solvent: Ethanol (Spectroscopic Grade).
- Concentration: Prepare 20  $\mu\text{M}$  solution.
- Range: 200–500 nm.

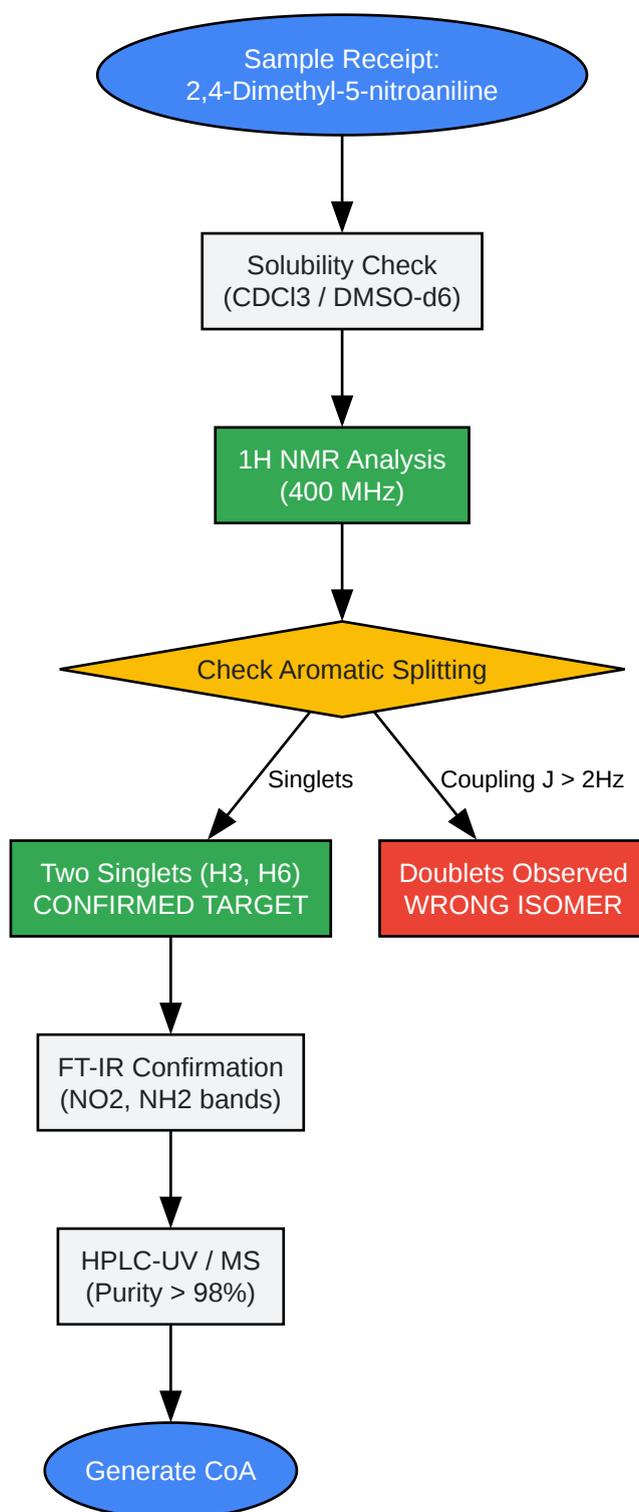
### Spectral Expectations

Unlike p-nitroaniline (which has a strong charge-transfer band  $>370$  nm due to direct conjugation), **2,4-Dimethyl-5-nitroaniline** has a meta relationship between the donor ( $\text{NH}_2$ ) and acceptor ( $\text{NO}_2$ ).

- Observation: The spectrum will show absorption in the UV region (240–280 nm) with a "tail" extending into the visible violet/blue region (350–380 nm), giving the compound its yellow color.
- Diagnostic: Lack of a hyperchromic, red-shifted band typical of para-isomers confirms the meta-substitution.

## Analytical Workflow Diagram

The following flowchart illustrates the logical decision process for characterizing this compound.



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Caption: Analytical decision tree for verifying the identity and purity of **2,4-Dimethyl-5-nitroaniline**.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228007, **2,4-Dimethyl-5-nitroaniline**. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][1] (Authoritative text for substituent effect rules).

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## Sources

- 1. 4,5-Dimethyl-2-nitrobenzenamine | C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> | CID 81445 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 4-Nitro-2,5-xylidine | C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> | CID 18963 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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